molecular formula C12H12N4O3S B5533609 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide

Cat. No. B5533609
M. Wt: 292.32 g/mol
InChI Key: QOJSTGLTHOTKHK-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is a bioactive compound that has been studied for various physicochemical properties. Its saturated vapor pressure was measured, and solubility in different solvents determined, showcasing its potential for various applications in chemical and pharmaceutical fields (Ol’khovich et al., 2017).

Synthesis Analysis

The synthesis of related compounds often involves the use of click chemistry and various organic synthesis methods. For instance, a novel series of triazole derivatives was synthesized, highlighting the versatility of synthetic approaches in this chemical class (Tahghighi et al., 2012).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by a range of spectroscopic methods, confirming the composition and structural motifs critical for bioactivity. This includes studies on compounds with potential suitability for metal-catalyzed C-H bond functionalization reactions due to their N,N-bidentate directing groups (Al Mamari et al., 2019).

Chemical Reactions and Properties

Research on the chemical reactions and properties of related compounds includes the development of novel antimicrobial agents, showcasing the chemical versatility and potential applications of this chemical class in creating bioactive molecules (Akbari et al., 2014).

Physical Properties Analysis

The physico-chemical study of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide provides valuable information on its solubility and distribution coefficients, which are critical for its potential application in drug formulation and delivery systems. These studies employ the van't Hoff and modified Apelblat models to correlate experimental solubility data, offering insights into the thermodynamic functions of sublimation and transfer of the compound (Ol’khovich et al., 2017).

Chemical Properties Analysis

The chemical properties of such compounds, including reactivity and stability, are essential for understanding their potential use in pharmaceuticals and other applications. The study of their synthesis, antimicrobial activity, and interactions with biological targets provides a foundation for further research and development in drug discovery and chemical synthesis (Akbari et al., 2014).

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c1-3-10-14-15-12(20-10)13-11(17)8-5-4-6-9(7(8)2)16(18)19/h4-6H,3H2,1-2H3,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJSTGLTHOTKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide

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